1-(6-Methylpyrazin-2-yl)piperidine-3-carbaldehyde is a chemical compound classified under the category of aldehydes. Its Chemical Abstracts Service (CAS) number is 941716-81-0, and it has a molecular formula of with a molecular weight of approximately 205.26 g/mol . The compound is primarily used in research and industrial applications, particularly in the synthesis of pharmaceuticals and agrochemicals.
The synthesis of 1-(6-Methylpyrazin-2-yl)piperidine-3-carbaldehyde typically involves multi-step organic reactions. A common method includes:
The molecular structure of 1-(6-Methylpyrazin-2-yl)piperidine-3-carbaldehyde is characterized by:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its conformational dynamics and interactions with biological targets .
1-(6-Methylpyrazin-2-yl)piperidine-3-carbaldehyde participates in various chemical reactions, including:
The mechanism of action for 1-(6-Methylpyrazin-2-yl)piperidine-3-carbaldehyde is primarily studied in the context of its biological applications. It may interact with specific receptors or enzymes due to its structural similarity to other biologically active compounds.
For instance, its piperidine structure allows it to bind to neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive function. Detailed studies are required to elucidate specific pathways and interactions at the molecular level .
The physical and chemical properties of 1-(6-Methylpyrazin-2-yl)piperidine-3-carbaldehyde include:
These properties suggest that the compound is stable under normal conditions but requires careful handling due to its flammable nature .
1-(6-Methylpyrazin-2-yl)piperidine-3-carbaldehyde has several scientific applications:
The synthesis of 1-(6-methylpyrazin-2-yl)piperidine-3-carbaldehyde typically employs convergent multi-step sequences that separately construct the pyrazine and piperidine moieties before strategic coupling. A predominant route involves piperidine core functionalization followed by pyrazinyl coupling. One established pathway begins with N-Boc-piperidine-3-carbaldehyde, where the aldehyde group is protected as a dimethyl acetal prior to Boc deprotection. The resulting secondary amine undergoes nucleophilic aromatic substitution (SNAr) with 2-chloro-6-methylpyrazine in refluxing n-butanol using diisopropylethylamine (DIPEA) as base, achieving >85% yield for the coupling step. Subsequent acidic hydrolysis (aqueous HCl/THF) regenerates the aldehyde functionality, completing the sequence in three steps with an overall yield of 68-72% [9].
Alternative routes utilize late-stage aldehyde introduction to avoid functional group incompatibilities. For example, 1-(6-methylpyrazin-2-yl)piperidine-3-methanol undergoes selective oxidation using tetrapropylammonium perruthenate (TPAP) and N-methylmorpholine N-oxide (NMO) in dichloromethane. This method achieves 92% conversion with minimal over-oxidation to the carboxylic acid (detectable only at <2% by HPLC) [9]. Crucially, solvent selection significantly impacts yield: polar aprotic solvents like DMF enhance SNAr kinetics but may promote aldehyde hydration, necessitating rigorous anhydrous conditions during final steps [5].
Table 1: Multi-Step Synthesis Performance Comparison
Synthetic Route | Key Reagents/Conditions | Overall Yield | Critical Limitation |
---|---|---|---|
Boc-protected piperidine route | 1. Boc-deprotection (TFA) 2. SNAr (DIPEA, n-BuOH, 110°C) 3. Acetal hydrolysis (HCl/THF) | 68-72% | Acid-sensitive substrates incompatible |
Alcohol oxidation route | TPAP/NMO (CH₂Cl₂, rt) | 89-92% | Ruthenium contamination requires purification |
Reductive amination pathway | 3-Piperidine carbaldehyde + 2-amino-6-methylpyrazine NaBH₃CN, MeOH | 55-60% | Low regioselectivity for monoalkylation |
Nucleophilic substitution forms the cornerstone for constructing the pivotal C-N bond between the piperidine nitrogen and C2 of the 6-methylpyrazine ring. This SNAr reaction capitalizes on the electron-deficient character of the pyrazine system, where the methyl group at C6 slightly enhances electrophilicity at C2 through inductive effects. Kinetic studies reveal second-order rate constants of 0.45 L·mol⁻¹·min⁻¹ in DMF at 80°C when using N-unsubstituted piperidine-3-carbaldehyde, though the unprotected aldehyde leads to competitive imine formation (~15% yield loss) [9].
To circumvent side reactions, protective group strategies are essential:
Microwave-assisted condensation significantly accelerates the key step, reducing reaction times from 16 hours to 35 minutes while improving yields by 12-15% through suppressed thermal decomposition. Post-condensation, the aldehyde is regenerated under mild conditions using wet silica gel in dichloromethane, achieving >95% deprotection yield without epimerization at the C3 chiral center [5] [9]. Solvent optimization demonstrates that dipolar aprotic solvents like DMSO increase SNAr rates 3-fold compared to protic solvents, though subsequent purification complexity rises due to high boiling points.
The aldehyde group's reactivity necessitates precise functionalization protocols to balance synthetic utility and stability. Direct synthesis approaches focus on C3 formylation of pre-coupled piperidine-pyrazine systems. Lithiation at C3 using LDA at -78°C in THF, followed by DMF quenching, affords the aldehyde in only 40-45% yield due to competing lateral lithiation and pyrazine ring degradation. Alternatively, Vilsmeier-Haack formylation of 1-(6-methylpyrazin-2-yl)piperidine generates the 3-carbaldehyde regioselectively (confirmed by ¹³C NMR), though yields plateau at 65% with POCl₃/DMF stoichiometries critical to minimize bis-formylation [9].
Oxidation-reduction sequences offer higher selectivity:
Table 2: Aldehyde Introduction/Functionalization Methods
Method | Reagents/Conditions | Yield | Key Advantage |
---|---|---|---|
Vilsmeier-Haack formylation | POCl₃/DMF (0°C to rt) | 60-65% | Direct installation on assembled core |
Dess-Martin oxidation | DMP, CH₂Cl₂, rt | 90-94% | Mild conditions, fast kinetics |
DIBAL-H reduction of acid | DIBAL-H, toluene, -60°C | 60-65% | Avoids alcohol isolation step |
Swern oxidation | (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78°C | 70-72% | No metal residues |
Transition metal catalysis enables direct, step-economical coupling between pyrazine halides and modified piperidines. Palladium-catalyzed amination using BrettPhos precatalysts achieves >90% conversion of 2-bromo-6-methylpyrazine with N-Boc-piperidine-3-carbaldehyde acetal in dioxane at 100°C. This method reduces typical SNAr temperatures by 30-40°C while accommodating base-sensitive functionalities, though Pd residue removal requires additional purification [9].
Rhodium-catalyzed asymmetric couplings have been explored for chiral derivatives. Rh(cod)₂OTf with (R,R)-Et-DuPhos ligand facilitates enantioselective addition of 3-formylpiperidine to 2-chloro-6-methylpyrazine, delivering enantiomeric excesses (ee) up to 88% at 0°C. However, catalyst loadings of 5 mol% impact cost efficiency for scale-up [4]. Copper(I) catalysis offers a lower-cost alternative:
Mechanistic studies confirm that electron-rich ligands accelerate oxidative addition into the pyrazine C-Cl bond, while bulky phosphines (e.g., XPhos) suppress undesired piperidine N-formylation. Recent advances employ continuous-flow hydrogenation with immobilized Pd/C catalysts for in-situ deprotection, integrating multiple steps into a single operational platform [9].
Table 3: Catalytic System Performance for C-N Bond Formation
Catalytic System | Conditions | Yield | Turnover Number (TON) | Residual Metal (ppm) |
---|---|---|---|---|
Pd₂(dba)₃/BrettPhos | dioxane, 100°C, 16h | 92% | 450 | 120-150 (Pd) |
CuI/1-methylimidazole | toluene, K₃PO₄, 110°C, 24h | 85% | 340 | <50 (Cu) |
[Rh(cod)₂OTf]/(R,R)-Et-DuPhos | THF, 0°C, 48h | 78% | 156 | 90-110 (Rh) |
Pd/C (flow hydrogenation) | H₂ (50 psi), EtOH, 80°C, 0.5h | 95% | 3800 | <5 (Pd) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7